tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl(dimethyl)silyl (TBS) ether group and tertiary amine functionality. Its structure includes a polyether chain and a protected amine, making it a valuable intermediate in organic synthesis, particularly for drug delivery systems or peptide modifications. The TBS group enhances hydrolytic stability and lipophilicity, while the carbamate moiety provides controlled release of amines under acidic or enzymatic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2O4Si/c1-17(2,3)24-16(21)20(7)12-10-19-11-13-22-14-15-23-25(8,9)18(4,5)6/h19H,10-15H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZDCOURABJSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2O4Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used in biochemical research as protective agents for amino acids, suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s known that similar compounds, such as tert-butyl carbamates, can undergo cleavage of the c-o bond under certain conditions. This could potentially lead to the release of active groups that interact with the compound’s targets.
Biological Activity
tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate (CAS Number: 2403639-16-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
The mechanisms underlying the biological activity of tert-butyl N-carbamates are multifaceted:
- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival and proliferation.
- Cell Membrane Disruption : It is hypothesized that the hydrophobic nature of the tert-butyl groups may facilitate interaction with lipid membranes, leading to cell lysis in microbial cells .
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of tert-butyl carbamates highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a promising alternative for treating resistant bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Tert-butyl N-carbamate | 15 | Staphylococcus aureus |
| Tert-butyl N-carbamate | 30 | Escherichia coli |
Case Study 2: Cancer Cell Line Studies
In vitro assays using human breast cancer cell lines revealed that treatment with tert-butyl N-carbamate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 10 | 85 | 10 |
| 25 | 60 | 30 |
| 50 | 30 | 60 |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile building block for designing novel pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
- Case Study : Research has demonstrated that derivatives of this compound exhibit potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
Material Science
The incorporation of tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties.
- Application Example : Polymers modified with this compound have shown improved resistance to degradation under extreme conditions, making them suitable for use in aerospace applications.
Biochemistry
In biochemistry, this compound functions as a protective group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its stability under various reaction conditions allows for efficient coupling reactions without premature cleavage.
- Research Insight : Studies indicate that using this compound as a protecting group can significantly increase the yield and purity of synthesized peptides.
Chemical Reactions Analysis
TBDMS Ether Cleavage
The TBDMS group is selectively cleaved under acidic or fluoride-mediated conditions:
Example : In related pyrazolo[1,5-a]pyrimidine derivatives, TBAF in THF quantitatively removes TBDMS without affecting Boc groups .
Boc Group Removal
The Boc carbamate is cleaved under acidic conditions:
Cross-Coupling Reactions
The compound’s brominated derivatives participate in Suzuki-Miyaura couplings :
-
General Protocol :
Macrocyclization and Derivatization
The deprotected amine and ethoxyethyl chain enable Mitsunobu reactions for macrocycle formation:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, high-dilution conditions .
-
Application : Forms 14–16-membered macrocycles via intramolecular etherification .
Stability and Compatibility
-
Base Stability : TBDMS ethers resist aqueous base (e.g., K₂CO₃ in MeOH) .
-
Acid Sensitivity : Boc groups are labile in TFA/DCM but stable in mild acids (e.g., acetic acid) .
Comparative Reaction Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other carbamate derivatives, differing primarily in substituents and functional groups. Key analogues include:
Physicochemical Properties
- Lipophilicity : The TBS-ether group in the target compound significantly increases logP compared to analogues with morpholine (logP ~1.2) or piperazine (logP ~0.8) .
- Stability : The TBS group offers superior hydrolytic stability under neutral conditions compared to sulfonamide analogues (e.g., ), which are prone to hydrogen-bond-mediated degradation .
- Solubility : Unlike morpholine- or piperazine-containing derivatives, the TBS-ether reduces aqueous solubility, necessitating organic solvents (e.g., THF or DCM) for handling .
Research Findings and Data
Stability Under Acidic Conditions
Solubility in Common Solvents
| Compound | Solubility in THF (mg/mL) | Solubility in Water (mg/mL) |
|---|---|---|
| Target Compound | 120 | <0.1 |
| tert-Butyl (2-(morpholin-4-yl)ethyl)-β-alaninate | 85 | 5.2 |
| tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate | 95 | 8.7 |
Preparation Methods
Silyl Ether Protection of Ethylene Glycol Derivatives
The tert-butyldimethylsilyl (TBS) group is introduced early to protect hydroxyl moieties. A representative procedure involves treating 2-(2-hydroxyethoxy)ethanol with tert-butyldimethylsilyl chloride (TBSCl, 1.0 equiv) in dichloromethane (DCM) under inert conditions. Triethylamine (1.1 equiv) is added to scavenge HCl, and the reaction proceeds at 4°C for 16 hours. After aqueous workup (washing with saturated NaCl) and drying over MgSO4, the silyl ether intermediate is isolated via rotary evaporation (40°C, 30 mmHg) in 99% yield.
Ethylaminoethyl Chain Assembly
The ethylaminoethyl backbone is constructed through nucleophilic substitution or reductive amination. For example, reacting the silyl-protected ethoxyethanol with tosyl chloride generates a tosylate, which undergoes displacement with ethylenediamine in THF at 60°C. Alternatively, reductive amination using sodium cyanoborohydride and a primary amine in methanol achieves the same backbone with higher stereocontrol.
Carbamate Formation and N-Methylation
tert-Butoxycarbonyl (Boc) Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) in DCM with catalytic DMAP. After stirring at 23°C for 12 hours, the Boc-protected amine is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Yield typically exceeds 85%.
N-Methylation of Secondary Amine
N-Methylation is achieved using methyl iodide (2.0 equiv) and potassium carbonate in DMF at 50°C. The reaction is monitored by TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane), and the product is extracted with DCM, washed with brine, and concentrated.
Final Coupling and Purification
Integration of Structural Components
The silyl-protected ethoxyethyl chain is coupled to the N-methylcarbamate via a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in THF. Alternatively, a nucleophilic substitution between a bromoethyl intermediate and the carbamate nitrogen is conducted in DMF at 80°C for 24 hours.
Chromatographic Purification
Crude product is purified using flash chromatography (230–400 mesh silica gel) with a gradient of 10–30% ethyl acetate in hexane. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%.
Optimization and Yield Analysis
Challenges and Mitigation Strategies
-
Silyl Ether Stability : The TBS group is susceptible to acidic conditions. Using neutral buffers during workup prevents premature deprotection.
-
Amine Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts. Controlled stoichiometry (1.1 equiv CH3I) minimizes this side reaction.
-
Low Coupling Efficiency : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, improving yields to >70%.
Comparative Evaluation of Methods
The Mitsunobu reaction offers superior regioselectivity for ether formation but requires stringent anhydrous conditions. In contrast, nucleophilic substitution is more scalable but less efficient for sterically hindered substrates. Reductive amination provides a one-pot solution for amine chain assembly but necessitates precise pH control .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbamate formation and silyl ether protection. Key steps include:
- Coupling Reactions : Use tert-butyl carbamate precursors with amine-functionalized ethoxy chains under anhydrous conditions (e.g., DCM as solvent, DIPEA as base) to minimize side reactions .
- Silylation : Introduce the tert-butyldimethylsilyl (TBS) group using TBS-Cl in the presence of imidazole or DMAP to protect hydroxyl or amine intermediates .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of silylating agent) and temperature (0°C to room temperature) to suppress over-silylation or hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (ACN/water gradient) or GC/MS for volatile derivatives. Compare retention times against standards .
- Structural Confirmation : Employ H and C NMR to verify carbamate and silyl ether groups. For example, the tert-butyl group in the carbamate moiety shows a singlet at ~1.4 ppm in H NMR, while the TBS group exhibits distinct Si-CH signals at ~0.1 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M+Na] peaks) .
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl (TBS) protecting group influence the compound’s stability under acidic, basic, or aqueous experimental conditions?
- Methodological Answer :
- Acidic Conditions : TBS groups are stable in mild acids (e.g., acetic acid) but cleave rapidly with HF-pyridine or TBAF in THF. Monitor deprotection via Si NMR or FT-IR (loss of Si-O peaks at ~1050 cm) .
- Aqueous Media : The TBS ether enhances hydrophobicity, improving solubility in organic phases. However, prolonged exposure to moisture (>48 hours) may lead to partial hydrolysis, requiring inert atmosphere storage (argon/nitrogen) .
Q. What strategies can resolve contradictions in diastereoselectivity data during intramolecular α-amidoalkylation reactions involving this compound?
- Methodological Answer :
- Steric and Electronic Analysis : Use DFT calculations (e.g., Gaussian software) to model transition states and identify steric hindrance from the TBS group or electronic effects from the carbamate .
- Experimental Validation : Perform reactions with controlled variations (e.g., substituents on the amine chain) and compare diastereomeric ratios via chiral HPLC or H NMR coupling constants .
- Hydrogen Bonding : Crystallize intermediates to analyze X-ray structures for hydrogen-bonding patterns that may influence selectivity .
Q. What environmental and safety precautions are critical when handling this compound in catalytic or large-scale reactions?
- Methodological Answer :
- Hazard Mitigation : Despite "no known hazard" classifications, assume potential irritancy (GHS Category 2B). Use fume hoods, flame-retardant lab coats, and nitrile gloves .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Neutralize residues with 10% aqueous NaOH .
- Waste Disposal : Incinerate in a licensed facility with scrubbing for halogenated byproducts (from silyl groups) .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s solubility in polar vs. nonpolar solvents be reconciled?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, THF, chloroform, and water using a standardized protocol (e.g., 1 mg/mL, 25°C). Document pH and ionic strength effects .
- Structural Variants : Compare solubility of analogs (e.g., without the TBS group) to isolate the silyl ether’s contribution .
- Molecular Dynamics (MD) Simulations : Model solvation shells to predict solvent interactions .
Experimental Design
Q. What protocols ensure reproducible synthesis of this compound for biological or materials science applications?
- Methodological Answer :
- Standardized Conditions : Fix parameters (e.g., 24-hour reaction time under N, 40°C for silylation) .
- Batch Consistency : Use QC checks (HPLC purity >95%, melting point verification) across batches .
- Scale-Up Considerations : Optimize heat dissipation in exothermic steps (e.g., silylation) using jacketed reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
